molecular formula C12H13NO3 B15262486 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid

2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B15262486
M. Wt: 219.24 g/mol
InChI Key: QQZMXKYXEATMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is characterized by its unique structure, which includes a pyrrole ring substituted with cyclopropyl groups, a formyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction proceeds under mild conditions and yields the desired pyrrole derivative with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2,5-Dicyclopropyl-1H-pyrrole-3,4-dicarboxylic acid.

    Reduction: 2,5-Dicyclopropyl-4-hydroxymethyl-1H-pyrrole-3-carboxylic acid.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2,5-Dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2,5-dicyclopropyl-4-formyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H13NO3/c14-5-8-9(12(15)16)11(7-3-4-7)13-10(8)6-1-2-6/h5-7,13H,1-4H2,(H,15,16)

InChI Key

QQZMXKYXEATMNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(N2)C3CC3)C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.